molecular formula C13H13F3N2S B3042260 4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline CAS No. 541539-73-5

4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B3042260
CAS No.: 541539-73-5
M. Wt: 286.32 g/mol
InChI Key: BBMCLMUUDPOABI-UHFFFAOYSA-N
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Description

4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an aminoethylthio group, a methyl group, and a trifluoromethyl group attached to a quinoline core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the aminoethylthio group, the methyl group, and the trifluoromethyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted quinoline derivatives.

Scientific Research Applications

4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The aminoethylthio group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. These interactions can modulate various cellular processes, making the compound a valuable tool in biochemical and pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethylthio)-2-(trifluoromethyl)quinoline
  • 4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline

Uniqueness

Compared to similar compounds, 4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline is unique due to the presence of the methyl group at the 6-position of the quinoline ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other related compounds.

Properties

IUPAC Name

2-[6-methyl-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2S/c1-8-2-3-10-9(6-8)11(19-5-4-17)7-12(18-10)13(14,15)16/h2-3,6-7H,4-5,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCLMUUDPOABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2SCCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline
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4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline
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